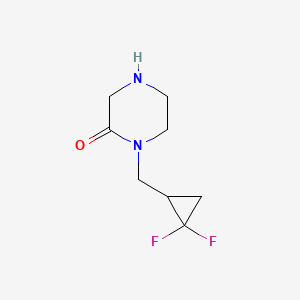
1-((2,2-Difluorocyclopropyl)methyl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2,2-Difluorocyclopropyl)methyl)piperazin-2-one is a synthetic compound with the molecular formula C8H12F2N2O and a molecular weight of 190.19 g/mol . This compound features a piperazin-2-one core, which is a common structural motif in medicinal chemistry due to its biological activity and versatility in drug design .
Vorbereitungsmethoden
The synthesis of 1-((2,2-Difluorocyclopropyl)methyl)piperazin-2-one involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the cascade double nucleophilic substitution, which utilizes chloro allenylamide, primary amine, and aryl iodide . These methods are often optimized for high yields and stereoselectivity, making them suitable for industrial production.
Analyse Chemischer Reaktionen
1-((2,2-Difluorocyclopropyl)methyl)piperazin-2-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, especially in the presence of strong bases like DBU.
Common reagents used in these reactions include palladium catalysts, sulfonium salts, and primary amines. The major products formed are often chiral piperazin-2-ones, which are valuable intermediates in drug synthesis .
Wissenschaftliche Forschungsanwendungen
1-((2,2-Difluorocyclopropyl)methyl)piperazin-2-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-((2,2-Difluorocyclopropyl)methyl)piperazin-2-one involves its interaction with specific molecular targets. For example, piperazine derivatives generally exert their effects by paralyzing parasites, allowing the host body to expel them . The compound’s unique structure enables it to interact with various biological pathways, making it a versatile tool in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
1-((2,2-Difluorocyclopropyl)methyl)piperazin-2-one can be compared with other piperazin-2-one derivatives, such as:
1-(2-Phenylethyl)piperazin-2-one: Known for its use in peptide synthesis.
1-(3,5-Dimethylbenzyl)piperazin-2-one: Utilized in the synthesis of bioactive compounds.
1-(3-Methylbenzyl)piperazin-2-one: Employed in the development of pharmaceuticals.
The uniqueness of this compound lies in its difluorocyclopropyl group, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C8H12F2N2O |
|---|---|
Molekulargewicht |
190.19 g/mol |
IUPAC-Name |
1-[(2,2-difluorocyclopropyl)methyl]piperazin-2-one |
InChI |
InChI=1S/C8H12F2N2O/c9-8(10)3-6(8)5-12-2-1-11-4-7(12)13/h6,11H,1-5H2 |
InChI-Schlüssel |
DLEDBFWCYOURQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)CN1)CC2CC2(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















